molecular formula C22H24N2O2S B11074495 5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one

5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one

Cat. No.: B11074495
M. Wt: 380.5 g/mol
InChI Key: JATIUQUPVNCJOU-UHFFFAOYSA-N
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Description

5-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE is a complex organic compound with a unique structure that includes a pyrimidinone core, a benzyl group, and a dimethylphenoxyethyl sulfanyl substituent

Preparation Methods

The synthesis of 5-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Dimethylphenoxyethyl Sulfanyl Group: This step involves the reaction of the pyrimidinone intermediate with 3,5-dimethylphenoxyethyl thiol under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyrimidinone ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

5-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

    Materials Science: The compound’s properties may be explored for the development of new materials with specific characteristics, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

5-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE can be compared with other similar compounds, such as:

The uniqueness of 5-BENZYL-2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE lies in its specific substituents and the potential for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

5-benzyl-2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H24N2O2S/c1-15-11-16(2)13-19(12-15)26-9-10-27-22-23-17(3)20(21(25)24-22)14-18-7-5-4-6-8-18/h4-8,11-13H,9-10,14H2,1-3H3,(H,23,24,25)

InChI Key

JATIUQUPVNCJOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C)C

Origin of Product

United States

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